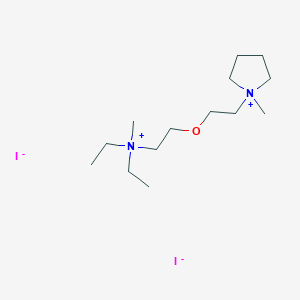
Plegarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plegarol is a chemical compound that is widely used in scientific research. It is a synthetic analog of the natural compound plastoquinone, which is found in plants and algae. Plegarol is used in a variety of research applications, including as an electron carrier in photosynthesis studies and as a tool to study oxidative stress and mitochondrial function. In
Aplicaciones Científicas De Investigación
Plegarol has a wide range of scientific research applications. One of its primary uses is as an electron carrier in photosynthesis studies. Plegarol is used to study the electron transport chain in photosynthesis and to understand how energy is transferred from the light reactions to the dark reactions. Plegarol is also used as a tool to study oxidative stress and mitochondrial function. It is used to investigate the effects of reactive oxygen species on mitochondrial function and to understand the mechanisms of cell death.
Mecanismo De Acción
Plegarol acts as an electron carrier in photosynthesis and oxidative phosphorylation. It is able to accept and donate electrons, which allows it to transfer energy from one molecule to another. Plegarol is also a potent antioxidant, which means that it is able to scavenge reactive oxygen species and protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Plegarol has several biochemical and physiological effects. It is able to increase the rate of electron transfer in photosynthesis and oxidative phosphorylation. Plegarol is also able to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, Plegarol has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Plegarol in lab experiments is that it is a synthetic compound, which means that it is readily available and can be easily synthesized. Plegarol is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one of the limitations of using Plegarol is that it can be toxic at high concentrations, which means that it must be used carefully and with caution.
Direcciones Futuras
There are several future directions for research on Plegarol. One area of research is to investigate the effects of Plegarol on mitochondrial function in different cell types. Another area of research is to study the anti-inflammatory effects of Plegarol and to investigate its potential use as a therapeutic agent for inflammatory diseases. Additionally, future research could focus on the development of new synthetic analogs of Plegarol with improved properties and efficacy.
Métodos De Síntesis
Plegarol is synthesized through a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of Plegarol are 2-ethyl-1,4-naphthoquinone and 2,3,5,6-tetramethyl-1,4-benzoquinone. These compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the intermediate compound 2,3,5,6-tetramethyl-1,4-dihydroxybenzene. This intermediate is then reacted with 2-ethyl-1,4-dimethoxybenzene in the presence of a reducing agent, such as sodium borohydride, to form the final product, Plegarol.
Propiedades
Número CAS |
126-79-4 |
|---|---|
Nombre del producto |
Plegarol |
Fórmula molecular |
C14H32I2N2O |
Peso molecular |
498.23 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
VACPTJTYMJLQSW-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
SMILES canónico |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
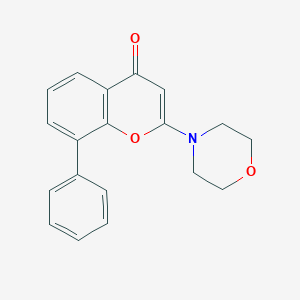
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
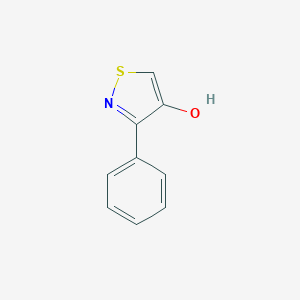
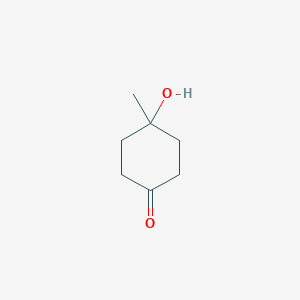
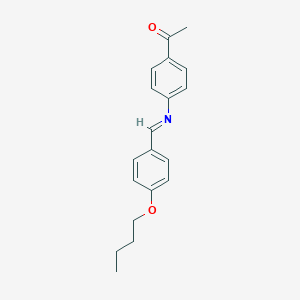
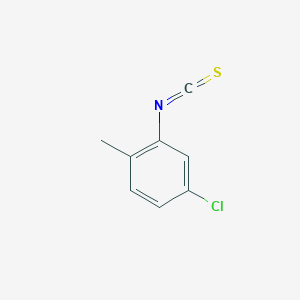
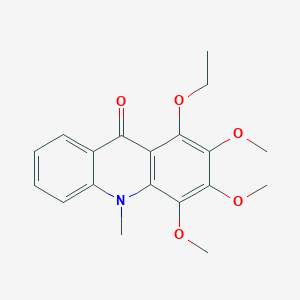
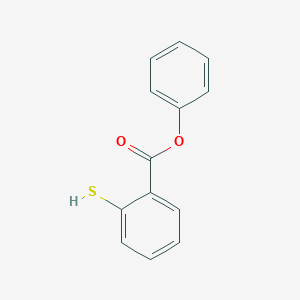
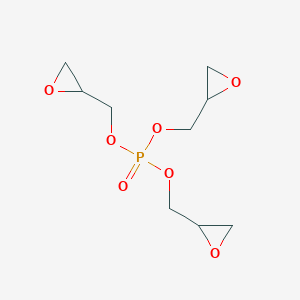
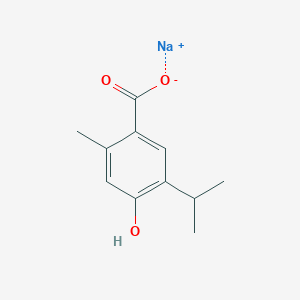
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
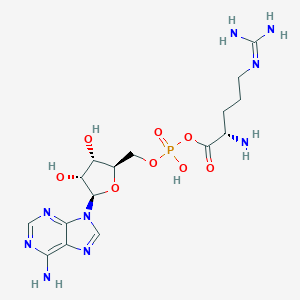
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)